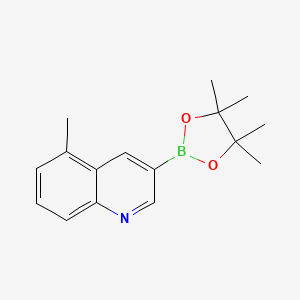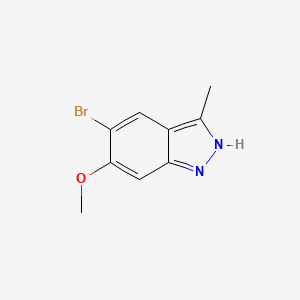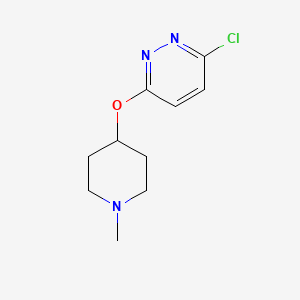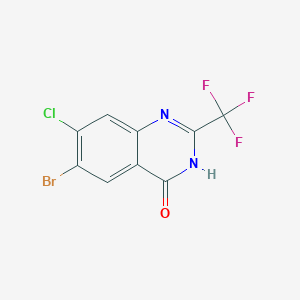![molecular formula C10H7NO3 B12971228 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile](/img/structure/B12971228.png)
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile is an organic compound with the molecular formula C10H7NO3 It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring a formyl group at the 6-position and a carbonitrile group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine, which is then subjected to formylation and subsequent cyanation reactions to introduce the formyl and carbonitrile groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and safety in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid.
Reduction: 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and carbonitrile groups. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine:
2,3-Dihydrobenzo[b][1,4]dioxine: The parent compound without the formyl and carbonitrile groups.
Uniqueness
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
6-formyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
InChI |
InChI=1S/C10H7NO3/c11-4-8-6-13-10-3-7(5-12)1-2-9(10)14-8/h1-3,5,8H,6H2 |
Clave InChI |
FQLIXUPAQPLXDX-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(O1)C=C(C=C2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


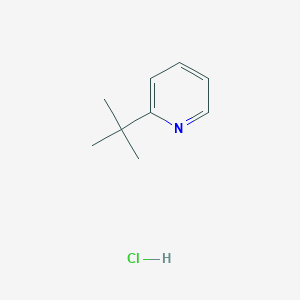

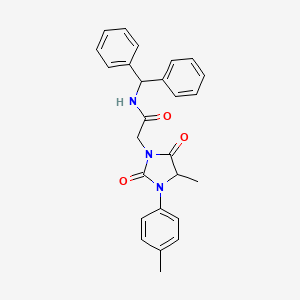

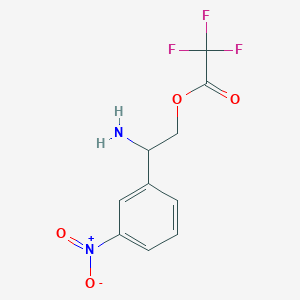
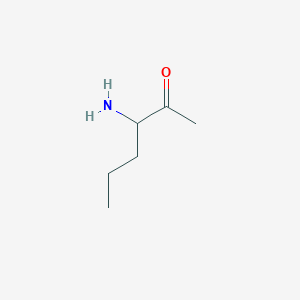
![4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12971193.png)
